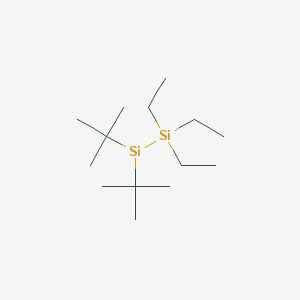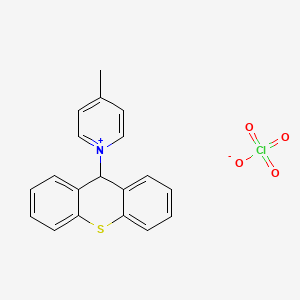
1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom on one phenyl ring and a pyran ring with two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-bromoacetophenone with 2,6-dimethyl-4H-pyran-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
1-(4-Chlorophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one: Similar structure with a methyl group instead of bromine.
1-(4-Nitrophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one: Similar structure with a nitro group instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-(2,6-dimethyl-4H-pyran-4-ylidene)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of the bromophenyl and pyran rings provides a distinct structural framework that can lead to unique chemical and biological properties.
特性
CAS番号 |
112894-64-1 |
|---|---|
分子式 |
C15H13BrO2 |
分子量 |
305.17 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(2,6-dimethylpyran-4-ylidene)ethanone |
InChI |
InChI=1S/C15H13BrO2/c1-10-7-12(8-11(2)18-10)9-15(17)13-3-5-14(16)6-4-13/h3-9H,1-2H3 |
InChIキー |
YSSBRCHGZUSPGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)C2=CC=C(C=C2)Br)C=C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



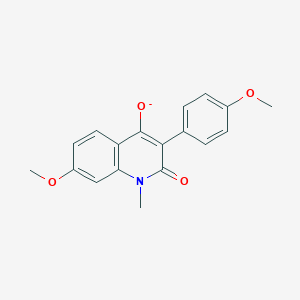
![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
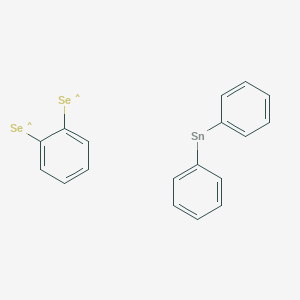
silane](/img/structure/B14305544.png)
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
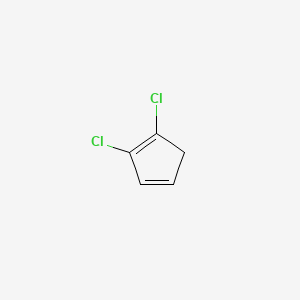
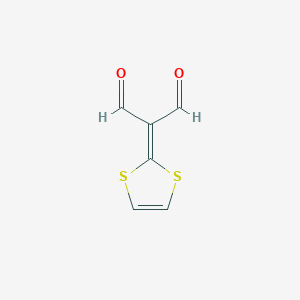
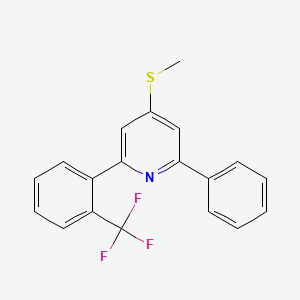
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
